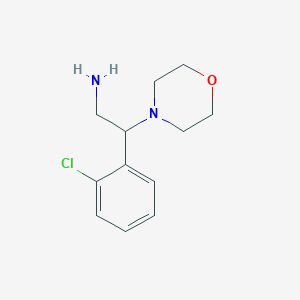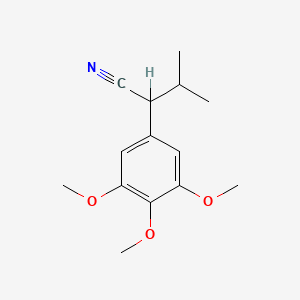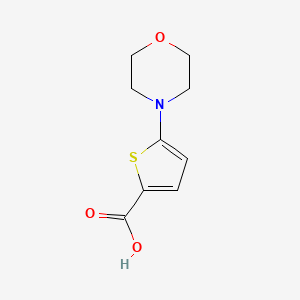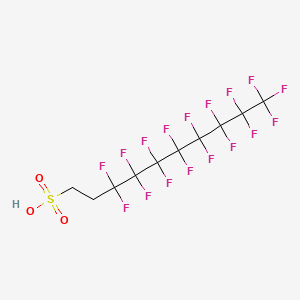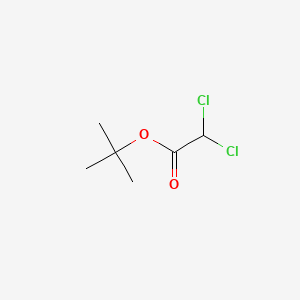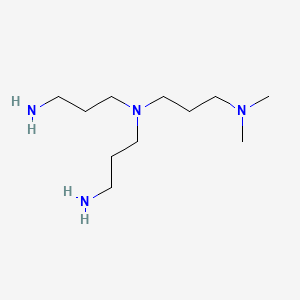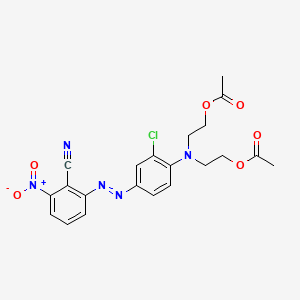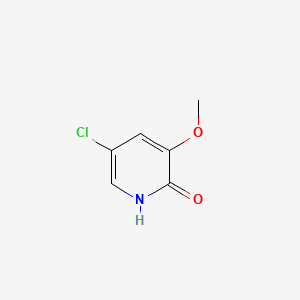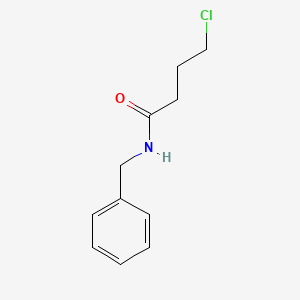
N-benzyl-4-chlorobutanamide
Vue d'ensemble
Description
Applications De Recherche Scientifique
Green Synthesis of Sulfonamides
N-benzyl-4-chlorobutanamide plays a role in the synthesis of sulfonamides, particularly in green chemistry approaches. A study by Shi et al. (2009) highlights an environmentally benign method for coupling sulfonamides and alcohols using a nanostructured catalyst. This process includes a domino dehydrogenation-condensation-hydrogenation sequence, with the catalyst facilitating efficient recycling and high yield production, especially in the synthesis of benzylic alcohols and various heterocyclic sulfonamides (Shi et al., 2009).
Anticonvulsant Properties
Several studies have explored the anticonvulsant activities of this compound derivatives. For instance, Goehring et al. (1990) investigated 2-benzylglutarimides for their anticonvulsant effects. They identified 2-(4-chlorobenzyl)glutarimide as a promising drug candidate due to its effective anti-seizure properties and low neurotoxicity (Goehring et al., 1990). Salomé et al. (2010) also studied the structure-activity relationship of N-benzyl group in antiepileptic agents, demonstrating the significance of 4'-substituted derivatives for enhancing anticonvulsant activity (Salomé et al., 2010).
Crystallography and Molecular Interactions
Cuzan et al. (2012) researched N,N′-(1,4-Phenylene)bis(4-chlorobutanamide), examining its crystal structure and molecular interactions. They observed that in the crystal form, adjacent molecules are linked through N—H⋯O contacts, forming infinite ribbons. This study is vital for understanding the molecular structure and potential applications in material science (Cuzan et al., 2012).
Synthesis and Enzyme InhibitionAbbasi et al. (
- investigated the synthesis of N-substituted derivatives of N-benzyl-4-chlorobenzenesulfonamide, showcasing its role in enzyme inhibition. They synthesized a series of N-substituted derivatives and evaluated their inhibitory effects on the lipoxygenase enzyme. This study suggests the potential therapeutic applications of these compounds for various inflammatory ailments (Abbasi et al., 2014).
Pharmaceutical Applications
In the realm of pharmaceuticals, this compound derivatives have been explored for their potential as active compounds in treating neurological disorders. A study by Habernickel (2003) mentions the role of these compounds, particularly in the context of treating central nervous system disorders such as epilepsy, nervous anxiety, psychosis, or insomnia (Habernickel, 2003).
Corrosion Inhibition
In the field of materials science, Singh and Quraishi (2016) conducted research on the corrosion inhibiting properties of compounds including N-benzyl derivatives. They evaluated the effectiveness of these compounds as corrosion inhibitors for mild steel in acidic environments, demonstrating the practical applications of these compounds in industrial processes (Singh & Quraishi, 2016).
Propriétés
IUPAC Name |
N-benzyl-4-chlorobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c12-8-4-7-11(14)13-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHRBZIFIFYQDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399701 | |
| Record name | Butanamide, 4-chloro-N-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22813-61-2 | |
| Record name | Butanamide, 4-chloro-N-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-BENZYL-4-CHLOROBUTYRAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




